molecular formula C8H5BrO2S B2480081 4-Bromo-1-benzothiophene 1,1-dioxide CAS No. 5118-14-9

4-Bromo-1-benzothiophene 1,1-dioxide

Cat. No.: B2480081
CAS No.: 5118-14-9
M. Wt: 245.09
InChI Key: RLNONUAGBUYQNF-UHFFFAOYSA-N
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Description

4-Bromo-1-benzothiophene 1,1-dioxide is a chemical compound belonging to the benzothiophene family. Benzothiophenes are a class of organosulfur compounds that have diverse applications in medicinal chemistry and materials science. The presence of a bromine atom and a sulfone group in this compound makes it a valuable intermediate in various chemical reactions and applications.

Scientific Research Applications

4-Bromo-1-benzothiophene 1,1-dioxide has diverse applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmacophore in drug development.

    Industry: It is used in the production of advanced materials and as a building block in various industrial processes.

Safety and Hazards

4-Bromo-1-benzothiophene 1,1-dioxide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 4-Bromo-1-benzothiophene 1,1-dioxide involves the reaction of benzo[b]thiophene with dihydrogen peroxide and acetic acid at 78°C under an inert atmosphere. This is followed by a reaction with tetrabutylammonium bromide and sodium bromide in water at 120°C under high pressure . Another approach involves the electrochemical reaction of sulfonhydrazides with internal alkynes, leading to the formation of benzothiophene motifs under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of electrochemical methods and optimized reaction conditions, such as the use of graphite felt electrodes and specific electrolytes, enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-benzothiophene 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfone group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include dihydrogen peroxide, acetic acid, tetrabutylammonium bromide, and sodium bromide. Reaction conditions often involve elevated temperatures and inert atmospheres to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of benzothiophene derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

    Benzo[b]thiophene-1,1-dioxide: Similar in structure but lacks the bromine atom.

    4-Chloro-1-benzothiophene 1,1-dioxide: Similar structure with a chlorine atom instead of bromine.

    1-Benzothiophene 1,1-dioxide: Lacks the halogen substituent.

Uniqueness

4-Bromo-1-benzothiophene 1,1-dioxide is unique due to the presence of both a bromine atom and a sulfone group, which confer distinct reactivity and properties. This makes it a versatile intermediate in various chemical reactions and applications .

Properties

IUPAC Name

4-bromo-1-benzothiophene 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO2S/c9-7-2-1-3-8-6(7)4-5-12(8,10)11/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNONUAGBUYQNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CS2(=O)=O)C(=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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